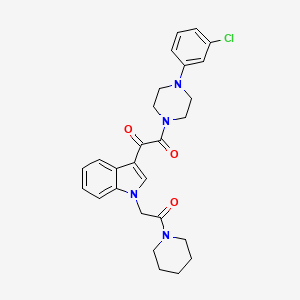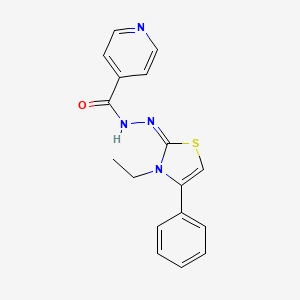
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a brominated pyridine ring, a piperidine ring, and a propynyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-6-methylpyridine, propargyl bromide, and piperidine-4-carboxylic acid.
Step 1 Formation of Intermediate: The first step involves the alkylation of piperidine-4-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate to form 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.
Step 2 Coupling Reaction: The intermediate is then coupled with 5-bromo-6-methylpyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the brominated pyridine ring, potentially leading to debromination or hydrogenation of the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism by which N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group and the brominated pyridine ring are likely involved in binding interactions with these targets, influencing the compound’s efficacy and specificity.
相似化合物的比较
Similar Compounds
- N-(5-chloro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-(5-fluoro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-(5-iodo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the brominated pyridine ring and the propynyl group provides distinct chemical and biological characteristics compared to its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-3-8-19-9-6-12(7-10-19)15(20)18-14-5-4-13(16)11(2)17-14/h1,4-5,12H,6-10H2,2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMUPJDASSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CCN(CC2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)





![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide](/img/structure/B2590058.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2590061.png)
